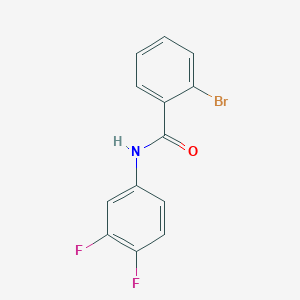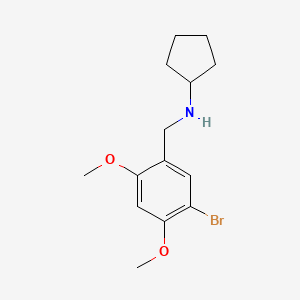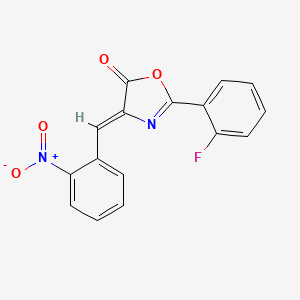
2-bromo-N-(3,4-difluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(3,4-difluorophenyl)benzamide, also known as BDF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDF is a member of the benzamide class of compounds and is known to have potent biological activity. In
Mécanisme D'action
The mechanism of action of 2-bromo-N-(3,4-difluorophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of CK2. CK2 is a protein kinase that is involved in various cellular processes including cell proliferation and apoptosis. By inhibiting CK2, 2-bromo-N-(3,4-difluorophenyl)benzamide may be able to disrupt these cellular processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
2-bromo-N-(3,4-difluorophenyl)benzamide has been found to have a number of biochemical and physiological effects. In vitro studies have shown that 2-bromo-N-(3,4-difluorophenyl)benzamide can inhibit the growth of cancer cells and reduce inflammation. In addition, 2-bromo-N-(3,4-difluorophenyl)benzamide has been found to have antiviral properties and may be useful in the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-N-(3,4-difluorophenyl)benzamide in lab experiments is its potent biological activity. 2-bromo-N-(3,4-difluorophenyl)benzamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, which make it a promising compound for further research. However, one limitation of using 2-bromo-N-(3,4-difluorophenyl)benzamide is that it may have off-target effects due to its inhibition of CK2. This can make it difficult to interpret the results of experiments and may require additional controls to be put in place.
Orientations Futures
There are a number of future directions for research on 2-bromo-N-(3,4-difluorophenyl)benzamide. One area of interest is the development of 2-bromo-N-(3,4-difluorophenyl)benzamide analogs with improved potency and selectivity. In addition, further studies are needed to fully understand the mechanism of action of 2-bromo-N-(3,4-difluorophenyl)benzamide and its effects on cellular processes. Finally, 2-bromo-N-(3,4-difluorophenyl)benzamide may have potential therapeutic applications in the treatment of cancer, inflammation, and viral infections, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, 2-bromo-N-(3,4-difluorophenyl)benzamide is a promising compound with potential therapeutic applications. Its potent biological activity and inhibition of CK2 make it a valuable compound for further research. While there are still many unanswered questions about the mechanism of action and potential therapeutic applications of 2-bromo-N-(3,4-difluorophenyl)benzamide, it is clear that this compound has significant scientific research potential.
Méthodes De Synthèse
2-bromo-N-(3,4-difluorophenyl)benzamide can be synthesized using a variety of methods. One common method involves the reaction of 3,4-difluoroaniline with 2-bromo-4'-fluorobenzophenone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to yield 2-bromo-N-(3,4-difluorophenyl)benzamide.
Applications De Recherche Scientifique
2-bromo-N-(3,4-difluorophenyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. 2-bromo-N-(3,4-difluorophenyl)benzamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, 2-bromo-N-(3,4-difluorophenyl)benzamide has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes including cell proliferation and apoptosis.
Propriétés
IUPAC Name |
2-bromo-N-(3,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF2NO/c14-10-4-2-1-3-9(10)13(18)17-8-5-6-11(15)12(16)7-8/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKIAMLZCXCZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,4-difluorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5856971.png)
![2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5856982.png)
![2-benzyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856993.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5856997.png)
![2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5856999.png)
![4-[2-(mesityloxy)ethyl]morpholine](/img/structure/B5857002.png)
![[1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B5857010.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone](/img/structure/B5857018.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5857031.png)

![(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5857047.png)
![1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B5857053.png)
